5-Iodouracil

Vue d'ensemble

Description

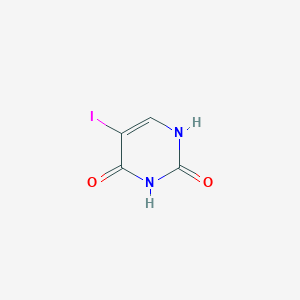

Le 5-Iodouracile est un composé organoiodé constitué d'uracile avec un atome d'iode en position 5. Il appartient à la classe des halopyrimidines, qui sont des composés aromatiques contenant un atome d'halogène lié à un cycle pyrimidine. Ce composé est connu pour ses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine .

Méthodes De Préparation

La synthèse du 5-Iodouracile implique généralement l'iodation de l'uracile. Une méthode courante est la réaction de l'uracile avec de l'iode et de l'iodure de potassium en présence d'un oxydant tel que le peroxyde d'hydrogène. Cette réaction est effectuée en milieu aqueux à des températures élevées pour donner du 5-Iodouracile . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle.

Analyse Des Réactions Chimiques

Le 5-Iodouracile subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome d'iode en position 5 peut être substitué par d'autres groupes.

Réactions photochimiques : Le 5-Iodouracile agit comme un chromophore sensible aux UV et peut subir des réactions photochimiques, telles que l'homolyse de la liaison C-I, ce qui est utile pour sonder la structure de l'ADN et les interactions ADN-protéines.

Les réactifs couramment utilisés dans ces réactions comprennent l'iode, l'iodure de potassium, le peroxyde d'hydrogène et le cyanure cuivreux. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Anticancer Properties

5-Iodouracil and its analogs have shown significant potential as anticancer agents . Research indicates that various N-substituted derivatives of this compound exhibit potent anticancer activity against different cancer cell lines, including HepG2 cells. For instance, one study reported that an N1,N3-dicyclohexylmethyl analog displayed an IC50 value of 16.5 μg/mL, indicating strong cytotoxic effects on cancer cells . The mechanism by which these compounds exert their effects often involves the inhibition of nucleic acid synthesis, which is critical for cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity . Studies have shown that certain derivatives can inhibit the growth of both bacterial and fungal pathogens. The synthesis of N1,N3-disubstituted uracils has been linked to enhanced antibacterial and antifungal activities, suggesting that modifications at these positions can improve their efficacy against microbial infections .

Viral Inhibition

This compound is also being investigated for its potential as an antiviral agent . It has been studied as a topical antiviral agent due to its ability to inhibit viral replication. For example, 2'-deoxy-5-iodouridine, a related compound, has been employed in clinical settings to target viral infections effectively . Additionally, this compound's structural similarity to nucleotides allows it to interfere with viral RNA synthesis.

Mutagenesis Studies

Research into the mutagenic effects of this compound has provided insights into its biochemical interactions. A study involving bacteriophage T4 indicated that the lethality induced by this compound was not due to mutagenesis but rather through other mechanisms . This finding is crucial for understanding the safety profile of this compound in therapeutic contexts.

Enzyme Inhibition

This compound acts as a potent inhibitor of dihydropyrimidine dehydrogenase (DHPDHase), an important enzyme in pyrimidine metabolism. Its ability to inactivate this enzyme suggests potential applications in regulating metabolic pathways associated with cancer and other diseases . The mechanism involves covalent binding and modification of the enzyme's active site, highlighting the compound's utility in biochemical research.

Bacterial Detection Agent

Recent studies have explored the use of this compound as an ex vivo bacterial detection agent . Its application in clinical settings aims to improve the detection of bacterial infections, particularly in resource-limited settings where traditional imaging techniques may be less accessible . This innovative approach could enhance diagnostic capabilities and treatment outcomes.

Data Summary Table

Mécanisme D'action

The mechanism of action of 5-Iodouracil involves its incorporation into nucleic acids. When integrated into DNA or RNA, it acts as a UV-sensitive chromophore, allowing researchers to study nucleic acid-protein interactions through photochemical reactions . The molecular targets and pathways involved include the DNA and RNA molecules into which this compound is incorporated.

Comparaison Avec Des Composés Similaires

Le 5-Iodouracile est similaire à d'autres uraciles halogénés, tels que le 5-fluorouracile et le 5-bromouracile. Il possède des propriétés uniques qui le rendent particulièrement utile pour certaines applications :

5-Fluorouracile : Connu pour son utilisation comme médicament de chimiothérapie, le 5-fluorouracile inhibe la thymidylate synthase, interrompant la synthèse de l'ADN.

La caractéristique unique du 5-Iodouracile est sa capacité à agir comme un chromophore sensible aux UV, ce qui le rend très précieux pour les études photochimiques des acides nucléiques .

Activité Biologique

5-Iodouracil (5-IUra) is a halogenated derivative of uracil, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article discusses the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and case studies.

Synthesis of this compound

This compound can be synthesized through various methods, including halogenation of uracil. The most common approach involves the iodination of uracil using iodine monochloride or iodine in the presence of a suitable solvent. The resulting compound can then undergo further modifications to yield various analogs with enhanced biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. A notable study reported the synthesis of several N-substituted 5-iodouracils and their evaluation for anticancer activity against various cell lines, including HepG2 (liver cancer), A549 (lung cancer), and HuCCA-1 (cholangiocarcinoma) cells. The results indicated that certain analogs exhibited significant cytotoxic effects with IC50 values as low as 16.5 μg/mL for the most potent compound .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| N1,N3-Dicyclohexylmethyl-5-IUra | HepG2 | 16.5 |

| Cyclohexylmethyl-5-IUra | A549 | 33.0 |

| Cyclohexylmethyl-5-IUra | HuCCA-1 | 49.0 |

| Cyclohexylmethyl-5-IUra | T47D | 20.0 |

These findings suggest that modifications at the N1 and N3 positions of the uracil ring can significantly enhance anticancer activity, making these compounds promising candidates for further development as therapeutic agents.

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for its antibacterial effects. Research has shown that certain analogs possess activity against various bacterial strains, although their efficacy can vary significantly depending on structural modifications .

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N1-Butyl-5-IUra | Staphylococcus aureus | 12 μg/mL |

| N1-Cyclohexylmethyl-5-IUra | Escherichia coli | 25 μg/mL |

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid metabolism. As a uracil analog, it can be incorporated into RNA and DNA, leading to mutations and impaired cellular function. Specifically, studies indicate that this compound can inhibit thymidine phosphorylase (TP), an enzyme involved in nucleoside metabolism, thereby affecting cell proliferation and survival .

Enzyme Inhibition Studies

Kinetic studies on thymidine phosphorylase revealed that this compound acts as an inhibitor, with a reported inhibition rate of up to 61% at concentrations around 0.64 mM . This inhibition is crucial for understanding how this compound can selectively target rapidly dividing cancer cells while potentially sparing normal cells.

Case Studies

- Anticancer Efficacy in HepG2 Cells : A study demonstrated that N1,N3-dicyclohexylmethyl-5-IUra displayed significant cytotoxicity in HepG2 cells compared to standard chemotherapeutics like doxorubicin . This highlights the potential for developing new treatment regimens incorporating this compound.

- Bacteriophage T4 Studies : Research on bacteriophage T4 indicated that the lethal effects of this compound are not solely due to mutagenic processes but may involve direct interference with viral replication mechanisms . This suggests additional avenues for exploring its antiviral potential.

Propriétés

IUPAC Name |

5-iodo-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNXJLQDQOIRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061009 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-07-1 | |

| Record name | 5-Iodouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Iodouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-IODOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H59BRK500M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.